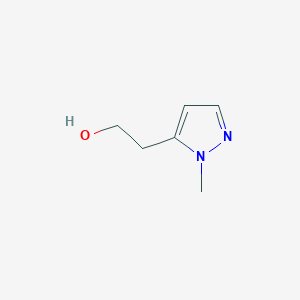

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Übersicht

Beschreibung

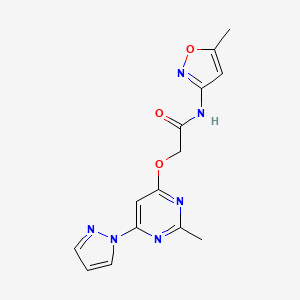

“2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol” is a chemical compound with the CAS Number: 924911-13-7 . It has a molecular weight of 126.16 . The IUPAC name for this compound is 2-(1-methyl-1H-pyrazol-5-yl)ethanol .

Synthesis Analysis

While specific synthesis methods for “2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol” were not found, imidazole, a similar heterocyclic compound, has been synthesized using glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

The InChI code for “2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol” is 1S/C6H10N2O/c1-8-6(3-5-9)2-4-7-8/h2,4,9H,3,5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol” is a liquid at room temperature . The storage temperature and shipping temperature for this compound were not specified in the search results .Wissenschaftliche Forschungsanwendungen

Structural Characterization and Analysis

- Structural Characterization: The pyrazoline compound closely related to 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol has been synthesized and characterized using spectroscopic techniques and X-ray diffraction studies. This research contributes to understanding the molecular structure and crystallization properties of such compounds (Delgado et al., 2020).

Synthesis and Chemical Reactivity

Synthesis of Novel Compounds

Studies on the synthesis and characterization of novel compounds involving pyrazol derivatives like 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol have been conducted. These studies are significant for the development of new chemical entities with potential applications in various fields (Kariuki et al., 2022).

Research in Organometallic Chemistry

Investigations into the synthesis and spectroscopic analysis (including IR, NMR, and Mössbauer) of organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes have been conducted. These studies contribute to the broader understanding of organometallic compounds and their potential applications (Pettinari et al., 1995).

Applications in Photophysics and Photochemistry

- Study of Photoreactions: Research into photoreactions of compounds such as 2-(1H-pyrazol-5-yl)pyridine, a close relative of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, has shown unique properties like excited-state intramolecular proton transfer. Such studies are crucial in understanding the photophysical properties of these compounds (Vetokhina et al., 2012).

Catalysis and Green Chemistry

- Catalytic Applications: A study demonstrating the one-pot synthesis of certain pyrazol-5-ol derivatives using ammonium acetate as a catalyst highlights the role of such compounds in facilitating greener and more efficient chemical processes (You, Lei, & Hu, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-methylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-8-6(3-5-9)2-4-7-8/h2,4,9H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVMMHAXQLTITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2633360.png)

![4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2633367.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2633374.png)

![6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2633381.png)

![(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2633383.png)